3-benzyl-8-fluoro-5-(3-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
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Description
3-benzyl-8-fluoro-5-(3-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a useful research compound. Its molecular formula is C25H20FN3O and its molecular weight is 397.453. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Applications
Compounds with similar structural features, especially those with pyrimido[5,4-b]indol motifs, have been explored for their potential in pharmacology. For instance, derivatives of pyrimidoindolones have been investigated for their binding affinities and antagonistic properties on receptor sites, such as the N-methyl-D-aspartate (NMDA) receptor subunit 2B (GluN2B), which plays a significant role in neurological functions and disorders. The pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), of similar compounds have been characterized to guide dose selection in clinical trials for disorders like major depressive disorder (Garner et al., 2015)【source】.
Environmental Presence and Exposure
The environmental presence of heterocyclic amines and other related organic compounds, which could share some structural resemblance with 3-benzyl-8-fluoro-5-(3-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one, has been a subject of study. Investigations into the occurrence of carcinogenic heterocyclic amines in food and their potential formation pathways contribute to understanding human exposure to harmful substances through diet (Ushiyama et al., 1991)【source】.
Human Exposure and Health Implications
Research on human exposure to various environmental phenols, parabens, and other compounds that might share functional groups with the compound has highlighted the importance of monitoring these substances in biological samples. Studies have measured the urinary concentrations of these compounds in populations to assess exposure levels and potential health risks, providing insights into the widespread exposure of humans to a variety of chemicals through consumer products and the environment (Calafat et al., 2010)【source】.
For detailed exploration and understanding of these topics, direct research on this compound would be necessary, focusing on its specific chemical properties, biological activities, and environmental relevance.
Pharmacological Applications : (Garner et al., 2015)
Environmental Presence and Exposure : (Ushiyama et al., 1991)
Human Exposure and Health Implications : (Calafat et al., 2010)
Properties
IUPAC Name |
3-benzyl-8-fluoro-5-[(3-methylphenyl)methyl]pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O/c1-17-6-5-9-19(12-17)15-29-22-11-10-20(26)13-21(22)23-24(29)25(30)28(16-27-23)14-18-7-3-2-4-8-18/h2-13,16H,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPNMTWUPZIAGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(C=C(C=C3)F)C4=C2C(=O)N(C=N4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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